rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride
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Overview
Description
Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride is a chemical compound that has garnered significant interest in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride typically involves several steps. The starting material is often a substituted indole, which undergoes a series of reactions including hydrogenation, esterification, and hydrochloride salt formation. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The process is optimized to minimize waste and maximize yield, often involving advanced techniques such as automated control systems and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
Mechanism of Action
The mechanism of action of rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride can be compared with other similar compounds, such as:
Rac-(3aR,5S,7aR)-octahydro-1H-indole-5-carboxylic acid: This compound shares a similar core structure but lacks the methyl ester and hydrochloride salt components.
Methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate: This compound is similar but does not include the hydrochloride salt, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2639388-66-0 |
---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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